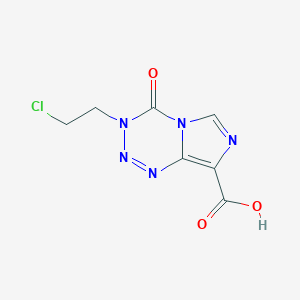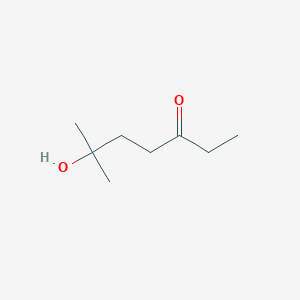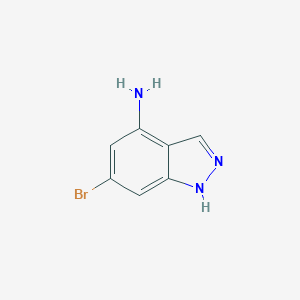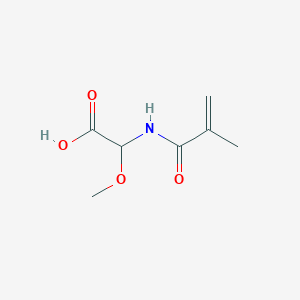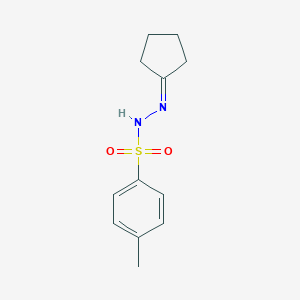
Cyclopentanone p-Toluenesulfonylhydrazone
Übersicht
Beschreibung
Synthesis Analysis
Cyclopentanone p-toluenesulfonylhydrazone is synthesized through a reaction involving cyclopentanone and p-toluenesulfonyl hydrazine. The process yields various substituted 2-cyclopentenones via intramolecular carbon-hydrogen insertion reactions derived from Michael addition, showcasing the compound's versatility in synthesis strategies (Williamson, Tykwinski, & Stang, 1994).
Molecular Structure Analysis
The crystal structure of cyclopentanone p-toluenesulfonylhydrazone reveals a unique anti conformation of the N-N-S-O linkage, presenting a folded molecular appearance. This structural feature contributes to the compound's reactivity and interaction with other molecules (Ojala & Gleason, 1998).
Chemical Reactions and Properties
Cyclopentanone p-toluenesulfonylhydrazone undergoes various chemical reactions, including cycloaddition reactions with alkenyl Fischer carbene complexes and methylenecyclopropanes, resulting in methylenecyclopentanones. These reactions highlight its utility in constructing complex molecular structures (Kamikawa, Shimizu, Takemoto, & Matsuzaka, 2006).
Wissenschaftliche Forschungsanwendungen
Crystal Structures of Cyclopentanone and Cyclohexanone Tosylhydrazones :
- Ojala and Gleason (1998) describe the crystal structures of cyclopentanone and cyclohexanone tosylhydrazones, noting their folded appearance and hydrogen-bonded molecular pairs【Ojala & Gleason, 1998】.
Reactions of Cycloalkanone Oxime p-Toluenesulfonates :
- Sato and Wakatsuka (1969) studied the reactions of cyclopentanone oxime p-toluenesulfonate, leading to the formation of δ-valerolactam p-toluenesulfonate【Sato & Wakatsuka, 1969】.
Mosquito Attractant Properties :
- Philippe-Janon et al. (2015) explored cyclopentanone's potential as a mosquito attractant, finding that it activates the cpA CO2 receptor neuron in mosquitoes but is less effective than CO2 in field trials【Philippe-Janon et al., 2015】.
Combustion Characteristics of Cyclopentanone :
- Bao et al. (2017) studied the combustion characteristics of cyclopentanone, including its laminar flame characteristics, for potential use as a biofuel【Bao et al., 2017】.
- Tong et al. (2021) examined cyclopentanone as a renewable biofuel alternative for diesel engines, noting its potential in promoting combustion and reducing emissions【Tong et al., 2021】.
Biocatalysis with Cyclopentanone 1,2-Monooxygenase :
- Iwaki et al. (2002) characterized a gene cluster in Comamonas sp. involved in cyclopentanone metabolism and explored the biocatalytic potential of cyclopentanone 1,2-monooxygenase【Iwaki et al., 2002】.
Synthesis and Applications :
- Zhenping (2008) summarized the synthesis methods of cyclopentanone, emphasizing reaction mechanisms and industrial applications【Qu Zhenping, 2008】.
- Bouhadir et al. (2011) reported on the synthesis of trans-3,4-substituted cyclopentanones and their tosylhydrazone derivatives, highlighting their potential in the synthesis of functionalized methanofullerenes【Bouhadir et al., 2011】.
Biofuel Production and Environmental Impact :
- Jiang et al. (2018) reported on cyclopentanone as a major product in biomass cellulose-derived biofuels, highlighting its potential in the renewable energy sector【Jiang et al., 2018】.
Safety And Hazards
Cyclopentanone p-Toluenesulfonylhydrazone may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye irritation persists .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(cyclopentylideneamino)-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c1-10-6-8-12(9-7-10)17(15,16)14-13-11-4-2-3-5-11/h6-9,14H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWNHVHJYZEPSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60298921 | |
| Record name | Cyclopentanone p-Toluenesulfonylhydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60298921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentanone p-Toluenesulfonylhydrazone | |
CAS RN |
17529-98-5 | |
| Record name | 17529-98-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126954 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopentanone p-Toluenesulfonylhydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60298921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopentanone p-Toluenesulfonylhydrazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Imidazo[2,1-b][1,3]benzothiazole-2-carbaldehyde](/img/structure/B49849.png)
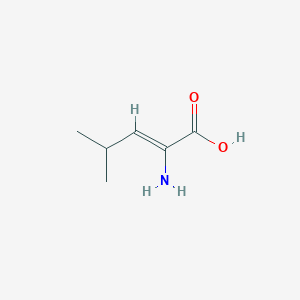

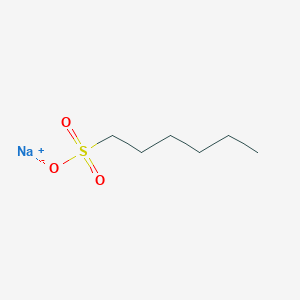
![1,3-Dihydrofuro[3,4-b]quinoxaline](/img/structure/B49863.png)

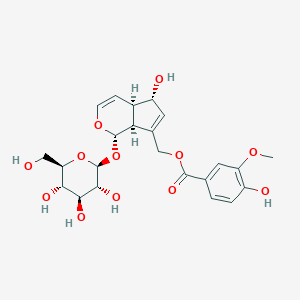
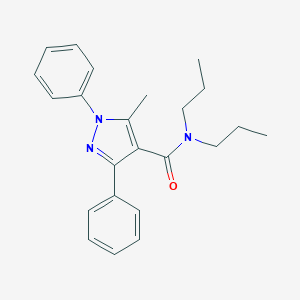
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-N-[(2S)-4-amino-1-[[(2R)-1-[(2S)-2-[[(Z,2S)-1,5-diamino-1-oxopent-3-en-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]pentanediamide](/img/structure/B49868.png)
